Cladosporin

Description

antifungal metabolite from Cladosporium cladosporioides; toxic, minor metabolite of Aspersillus flavus; inhibits tRNA synthetase in Plasmodium falciparum

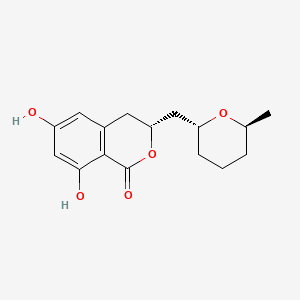

Structure

3D Structure

Properties

IUPAC Name |

(3R)-6,8-dihydroxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-9-3-2-4-12(20-9)8-13-6-10-5-11(17)7-14(18)15(10)16(19)21-13/h5,7,9,12-13,17-18H,2-4,6,8H2,1H3/t9-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMKDMUZNBFXKG-ZWKOPEQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35818-31-6 | |

| Record name | Cladosporin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35818-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035818316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLADOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PR0D5FI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cladosporin: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporin, a polyketide-derived isocoumarin produced by the fungus Cladosporium cladosporioides, has emerged as a molecule of significant interest in drug discovery. Initially identified as an antifungal agent, its potent and selective inhibitory activity against the lysyl-tRNA synthetase (KRS) of the malaria parasite Plasmodium falciparum has highlighted its potential as a novel antimalarial therapeutic. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its fermentation, isolation, and purification. Furthermore, it presents a comprehensive analysis of its biological activities, with a focus on its mechanism of action against P. falciparum. Quantitative data on its efficacy are summarized, and key signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of this promising natural product.

Introduction

The increasing prevalence of drug-resistant pathogens necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new drugs. Fungi, in particular, are prolific producers of bioactive secondary metabolites. Cladosporium cladosporioides, a ubiquitous dematiaceous fungus, is one such organism that has yielded a compound of significant therapeutic interest: this compound.

First described as an antifungal metabolite, this compound's journey from a general antimicrobial to a highly specific enzyme inhibitor showcases the power of modern drug discovery platforms. This guide will delve into the technical aspects of this compound's discovery and characterization, providing researchers and drug development professionals with a detailed understanding of its properties and potential applications.

Discovery and Isolation of this compound

The discovery of this compound from Cladosporium cladosporioides involves a systematic process of fungal fermentation, extraction of secondary metabolites, and purification guided by bioassays.

Fermentation of Cladosporium cladosporioides

The production of this compound is achieved through submerged or solid-state fermentation of C. cladosporioides. While optimal conditions can vary between strains, a general protocol is outlined below.

Experimental Protocol: Fermentation

-

Strain and Culture Maintenance: A pure culture of Cladosporium cladosporioides is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 25°C.

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium, such as Potato Dextrose Broth (PDB), with the fungal mycelia or spores from the agar plate. The seed culture is incubated at 25°C on a rotary shaker at 150 rpm for 3-5 days.

-

Production Medium: A production medium is prepared to support the growth of the fungus and the biosynthesis of this compound. A variety of media can be used, with Czapek-Dox broth being a common choice. The composition of the medium can be optimized to enhance the yield of this compound.

-

Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v) and incubated under controlled conditions. Fermentation parameters such as temperature (25-28°C), pH (initially 5.0-6.0), and agitation (150-200 rpm) are monitored and maintained for a period of 7-14 days.

-

Monitoring: The production of this compound can be monitored throughout the fermentation process by taking periodic samples of the culture broth, extracting the metabolites, and analyzing them by techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the fungal biomass and culture broth and purified to homogeneity.

Experimental Protocol: Extraction and Purification

-

Harvesting: The fungal biomass is separated from the culture broth by filtration or centrifugation.

-

Extraction: The fungal mycelia and the culture filtrate are typically extracted separately with an organic solvent such as ethyl acetate or methanol. The solvent extracts are then combined and concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to a preliminary fractionation step, often using liquid-liquid partitioning between immiscible solvents (e.g., n-hexane and methanol) to remove nonpolar impurities.

-

Chromatographic Purification: The partially purified extract is then subjected to a series of chromatographic techniques to isolate this compound. These may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Preparative Thin-Layer Chromatography (TLC): For smaller scale purification.

-

High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water is often the final step to obtain pure this compound.

-

-

Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow for this compound Discovery

Caption: A generalized workflow for the discovery of this compound.

Biological Activities of this compound

This compound exhibits a range of biological activities, most notably its antifungal and antimalarial properties.

Antifungal Activity

This compound has demonstrated inhibitory activity against a variety of fungal pathogens, particularly plant pathogens.

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity | Reference |

| Trichophyton mentagrophytes | MIC: 75 µg/mL | [1] |

| Microsporum canis | MIC: 75 µg/mL | [1] |

| Aspergillus spp. (spore germination) | Inhibition at 40 µg/mL | [1] |

| Penicillium spp. (spore germination) | Inhibition at 40 µg/mL | [1] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Fungal spores or mycelial fragments are suspended in a suitable broth (e.g., RPMI-1640) and the concentration is adjusted to a standard density.

-

Drug Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: The fungal inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Antimalarial Activity

The most significant biological activity of this compound is its potent and selective inhibition of the malaria parasite, Plasmodium falciparum.

Table 2: Antimalarial Activity of this compound

| P. falciparum Strain | IC₅₀ (nM) | Cytotoxicity (CC₅₀) against Human Cells (µM) | Selectivity Index (CC₅₀/IC₅₀) |

| 3D7 (chloroquine-sensitive) | ~50 | >10 (HepG2) | >200 |

| Dd2 (chloroquine-resistant) | ~60 | >10 (HEK293) | >167 |

| W2 (chloroquine-resistant) | ~70 | - | - |

Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum)

-

Parasite Culture: Asexual stages of P. falciparum are maintained in in vitro culture in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX).

-

Drug Dilution: this compound is serially diluted in the culture medium in a 96-well plate.

-

Inoculation: Synchronized ring-stage parasites are added to the wells.

-

Incubation: The plate is incubated for 48-72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Growth Inhibition Assessment: Parasite growth is quantified using various methods, such as SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopic counting of parasitemia.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

The primary molecular target of this compound in P. falciparum is the cytosolic lysyl-tRNA synthetase (KRS).[2] This enzyme is essential for protein synthesis as it catalyzes the attachment of lysine to its cognate tRNA.

Signaling Pathway: Inhibition of Protein Synthesis

Caption: this compound inhibits protein synthesis by targeting lysyl-tRNA synthetase.

This compound acts as a competitive inhibitor of ATP in the KRS active site.[2] The high selectivity of this compound for the parasite enzyme over the human homolog is a key feature that makes it an attractive drug candidate. This selectivity is attributed to specific amino acid differences in the active sites of the parasite and human enzymes.

Experimental Protocol: Lysyl-tRNA Synthetase Inhibition Assay

-

Enzyme and Substrates: Recombinant P. falciparum KRS and human KRS are purified. The substrates, L-lysine, ATP, and tRNALys, are prepared in a suitable buffer.

-

Assay Reaction: The enzymatic reaction is typically carried out in a microplate format. The reaction mixture contains the enzyme, substrates, and varying concentrations of this compound.

-

Detection of Activity: The activity of KRS can be measured using various methods, such as:

-

Radiolabeling: Measuring the incorporation of radiolabeled lysine into tRNA.

-

Malachite Green Assay: Detecting the release of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.

-

Coupled Enzyme Assays: Using a secondary enzyme to produce a detectable signal (e.g., colorimetric or fluorescent).

-

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is determined by plotting the enzyme activity against the concentration of this compound.

Table 3: Inhibition of Lysyl-tRNA Synthetase by this compound

| Enzyme | IC₅₀ (nM) |

| P. falciparum KRS | ~60-100 |

| Human KRS | >10,000 |

Conclusion and Future Perspectives

This compound represents a promising lead compound for the development of a new class of antimalarial drugs. Its potent and selective inhibition of a validated parasite target, lysyl-tRNA synthetase, provides a strong foundation for further optimization. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers working on the discovery and development of novel anti-infective agents.

Future research should focus on several key areas:

-

Medicinal Chemistry: Structure-activity relationship (SAR) studies to improve the potency, selectivity, and pharmacokinetic properties of this compound.

-

Biosynthesis: Elucidation of the complete biosynthetic pathway of this compound in C. cladosporioides to enable synthetic biology approaches for yield improvement and the generation of novel analogs.

-

In Vivo Efficacy: Evaluation of the efficacy of this compound and its derivatives in animal models of malaria.

-

Resistance Studies: Investigation of the potential for resistance development in P. falciparum and the mechanisms underlying it.

By addressing these research questions, the full therapeutic potential of this compound can be realized, potentially leading to a new and effective treatment for malaria.

References

A Deep Dive into the Biological Activities of Cladosporin: A Technical Guide for Researchers

An Overview of a Promising Fungal Metabolite with Diverse Therapeutic Potential

Cladosporin, a naturally occurring isocoumarin produced by various fungi, most notably from the genus Cladosporium, has emerged as a molecule of significant interest to the scientific community.[1][2][3] Initially recognized for its antifungal properties, a growing body of research has unveiled a broad spectrum of biological activities, including potent antimalarial, antibacterial, insecticidal, anti-inflammatory, and herbicidal effects.[1][3] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Antimalarial Activity: A Primary Focus

The most profound and well-characterized biological activity of this compound is its potent and selective inhibition of the malaria parasite, Plasmodium falciparum.[4][5][6] It exhibits nanomolar inhibitory activity against both the blood and liver stages of the parasite, making it a promising lead compound for the development of novel antimalarial drugs.[1][2][7][8]

Mechanism of Action: Targeting Protein Synthesis

This compound's antimalarial effect stems from its specific inhibition of the parasite's cytosolic lysyl-tRNA synthetase (KRS), a crucial enzyme in protein biosynthesis.[4][7][8] By binding to the active site of P. falciparum KRS (PfKRS), this compound prevents the attachment of lysine to its cognate tRNA, thereby halting protein synthesis and leading to parasite death.[7][8][9] A key aspect of its therapeutic potential lies in its high selectivity for the parasite's enzyme over the human counterpart, with studies indicating a more than 100-fold greater potency against PfKRS.[7][8] This selectivity is attributed to specific amino acid differences in the active sites of the parasite and human enzymes.[7][8]

Figure 1: Mechanism of this compound's antimalarial action via inhibition of PfKRS.

Quantitative Antimalarial Data

The following table summarizes the reported in vitro efficacy of this compound against Plasmodium species and its selectivity against human cell lines.

| Target Organism/Cell Line | Assay Type | Measured Activity | Value | Reference |

| Plasmodium falciparum (Blood Stage) | Growth Inhibition | IC50 | ~40-90 nM | [7][10] |

| Plasmodium yoelii (Liver Stage) | Growth Inhibition | IC50 | ~40-90 nM | [7][10] |

| P. falciparum Lysyl-tRNA Synthetase (PfKRS) | Enzymatic Inhibition | IC50 | 61 nM | [10] |

| Human (HepG2-CD81) Cells | Cytotoxicity | CC50 | >10 µM | [7][11] |

| Human (HEp2) Cells | Cytotoxicity | CC50 | >10 µM | [11] |

Broad-Spectrum Antimicrobial and Other Activities

Beyond its potent antimalarial properties, this compound exhibits a range of other biological activities, highlighting its potential as a versatile therapeutic and agrochemical lead compound.

Antifungal and Antibacterial Activity

This compound has demonstrated inhibitory activity against various fungal and bacterial pathogens.[1][3]

| Target Organism | Measured Activity | Value | Reference |

| Cryptococcus neoformans | IC50 | 17.7 µg/mL | [1][2] |

| Various dermatophytes | MIC | 40-75 µg/mL | [11] |

| Staphylococcus aureus 209P | MIC | 4 µg/mL | [12] |

Anti-inflammatory, Insecticidal, and Herbicidal Activities

This compound has also been reported to possess anti-inflammatory, insecticidal, and selective herbicidal properties.[1][3] It has shown anti-inflammatory responses in mouse lung tissue and insecticidal effects.[7] Furthermore, this compound selectively inhibits the growth of monocot plants while showing no activity against dicots, indicating its potential for agricultural applications.[1][2][3] In a microdilution broth assay, this compound demonstrated significant growth inhibition of several plant pathogens, including Colletotrichum acutatum (92.7% inhibition), C. fragariae (90.1% inhibition), and C. gloeosporioides (95.4% inhibition) at a concentration of 30 µM.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research on this compound.

In Vitro Antimalarial Assay (Blood Stage)

This assay is fundamental to determining the efficacy of compounds against the asexual erythrocytic stage of P. falciparum.

Figure 2: Workflow for a typical in vitro antimalarial blood-stage assay.

Methodology:

-

Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX and hypoxanthine) under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Setup: Asynchronous parasite cultures (typically at 0.5-1% parasitemia and 2% hematocrit) are dispensed into 96-well microplates. The serially diluted this compound is then added to the wells.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Growth Quantification: After incubation, parasite growth is quantified. A common method is the SYBR Green I-based fluorescence assay, where SYBR Green I dye intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite number.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a nonlinear regression model.

Lysyl-tRNA Synthetase (KRS) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of PfKRS.

Methodology:

-

Recombinant Protein Expression and Purification: The gene encoding for P. falciparum KRS is cloned and expressed in a suitable system (e.g., E. coli), and the recombinant protein is purified.

-

Assay Principle: The activity of KRS is measured by detecting one of the reaction products, typically AMP or pyrophosphate (PPi). A common method is a fluorescence polarization-based assay that detects AMP.

-

Assay Procedure: The purified PfKRS enzyme is incubated with its substrates (lysine and ATP) and varying concentrations of this compound in an appropriate reaction buffer.

-

Detection: The reaction is initiated, and after a defined incubation period, a detection reagent is added that generates a signal (e.g., fluorescence polarization) proportional to the amount of product formed.

-

Data Analysis: The signal is measured, and the IC50 value is determined by plotting the percentage of enzyme inhibition against the this compound concentration.

Protein Synthesis Inhibition Assay

This assay confirms that this compound's mode of action in the parasite is through the inhibition of protein synthesis.

Methodology:

-

Parasite Treatment: Synchronized P. falciparum cultures are treated with this compound at a concentration that inhibits growth. Control treatments include a vehicle (e.g., DMSO) and known protein synthesis inhibitors (e.g., cycloheximide).

-

Metabolic Labeling: A radiolabeled amino acid (e.g., ³H-isoleucine or ³⁵S-methionine/cysteine) is added to the cultures.

-

Incubation: The parasites are incubated for a short period (e.g., 2-4 hours) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

Protein Precipitation and Scintillation Counting: The parasites are harvested, and the proteins are precipitated (e.g., using trichloroacetic acid). The amount of incorporated radioactivity is then measured using a scintillation counter.

-

Data Analysis: A significant reduction in the incorporation of the radiolabeled amino acid in this compound-treated parasites compared to the vehicle control indicates inhibition of protein synthesis.[7]

Conclusion and Future Perspectives

This compound is a multifaceted natural product with a diverse and potent range of biological activities. Its well-defined mechanism of action against P. falciparum, coupled with its high selectivity, positions it as a highly promising scaffold for the development of new antimalarial drugs. While its antimalarial properties are the most extensively studied, its other antimicrobial, anti-inflammatory, and herbicidal activities warrant further investigation to unlock its full therapeutic and agrochemical potential. Future research should focus on lead optimization to improve its pharmacokinetic properties, in vivo efficacy studies, and a deeper exploration of its other reported biological effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to the exciting and evolving field of this compound research.

References

- 1. Chemical and Biological Study of this compound, an Antimicrobial Inhibitor: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and Biological Study of this compound, an Antimicrobial Inhibitor: A Review | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. malariaworld.org [malariaworld.org]

- 5. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]

- 6. This compound, A Highly Potent Antimalaria Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and specific inhibition of the plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of malaria parasite lysyl-tRNA synthetase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of a Potent Antifungal: A Technical Guide to the Initial Screening and Identification of Cladosporin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the initial screening and identification of the antifungal properties of Cladosporin. This compound, a naturally occurring isocoumarin metabolite, was first isolated from the fungus Cladosporium cladosporioides. It has since garnered significant interest due to its broad-spectrum biological activities, including potent antifungal, antibacterial, and antimalarial properties. This document details the experimental methodologies, presents key quantitative data, and visualizes the critical workflows and mechanisms of action.

Initial Screening and Discovery Workflow

The discovery of this compound's antifungal properties followed a classic natural product screening paradigm. The general process involves bioassay-guided fractionation, where crude extracts of microorganisms are tested for biological activity, and active extracts are then purified to isolate the responsible compound(s).

An initial screening of 40 fungal crude extracts using a direct-bioautography method identified the acetone extract of Cladosporium cladosporioides as showing the most promising activity against three Colletotrichum species, warranting further in-depth investigation.

Experimental Protocols

Isolation and Characterization of this compound

The isolation of this compound involves culturing the source fungus, extracting the secondary metabolites, and purifying the target compound.

Protocol: Fungal Culture, Extraction, and Isolation

-

Inoculation and Fermentation:

-

Prepare a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice medium).

-

Inoculate the sterile medium with a pure culture of Cladosporium cladosporioides.

-

Incubate the culture for a specified period (e.g., 14-21 days) under appropriate conditions (e.g., 25°C, static or shaking).

-

-

Extraction:

-

If using a liquid culture, separate the mycelium from the broth via filtration.

-

Homogenize the mycelium and/or extract the culture broth with an organic solvent like ethyl acetate or acetone.

-

Concentrate the organic extract in vacuo to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using silica gel.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Final Purification:

-

Pool the fractions containing the compound of interest (as identified by bioassay).

-

Perform further purification using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

-

Structural Characterization:

-

Elucidate the structure of the purified compound using spectroscopic methods. The structure of this compound was established as 3, 4-dihydro-6, 8-dihydroxy-3-(tetrahydro-6-methyl-2H-pyran-2-yl)methylisocoumarin.

-

Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and elemental composition.

-

X-ray Crystallography: For definitive stereochemical assignment, grow a single crystal of the compound and perform X-ray diffraction analysis.

-

Antifungal Susceptibility Testing

To quantify the antifungal activity of pure this compound, a broth microdilution assay is a standard and widely used method. This method determines the minimum inhibitory concentration (MIC) or the concentration causing a certain percentage of growth inhibition.

Protocol: Broth Microdilution Assay

-

Preparation of Fungal Inoculum:

-

Grow the target fungal pathogens (e.g., Colletotrichum spp., Phomopsis viticola) on a suitable agar medium.

-

Prepare a spore suspension or yeast cell suspension in sterile water or saline.

-

Adjust the concentration of the suspension to a standard density (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or spectrophotometer.

-

-

Assay Plate Preparation:

-

Use a sterile 96-well microtiter plate.

-

Dispense a defined volume (e.g., 50 µL) of sterile fungal growth medium (e.g., Potato Dextrose Broth, RPMI-1640) into each well.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a two-fold serial dilution of the this compound stock solution across the wells of the plate.

-

Include positive controls (fungal inoculum without any compound) and negative controls (medium only).

-

-

Inoculation and Incubation:

-

Add a specific volume (e.g., 50 µL) of the prepared fungal inoculum to each well (except the negative control).

-

Incubate the plate at an optimal temperature (e.g., 25-30°C) for a period of 24 to 120 hours, depending on the growth rate of the fungus.

-

-

Data Analysis:

-

Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Alternatively, visual inspection for turbidity can be used to determine the MIC, defined as the lowest concentration of the compound that completely inhibits visible growth.

-

Calculate the percentage of growth inhibition for each concentration relative to the positive control.

-

Quantitative Data on Antifungal Activity

Studies have demonstrated this compound's significant inhibitory effects against a range of fungal pathogens, particularly those affecting plants. The data highlights its potency, often comparable or superior to standard fungicides.

| Fungal Species | This compound Concentration | % Growth Inhibition | Efficacy Value | Reference |

| Colletotrichum acutatum | 30 µM | 92.7% | - | |

| Colletotrichum fragariae | 30 µM | 90.1% | - | |

| Colletotrichum gloeosporioides | 30 µM | 95.4% | - | |

| Phomopsis viticola | 30 µM | 79.9% | - | |

| Phomopsis obscurans | 30 µM | Significant Selectivity | - | |

| Cryptococcus neoformans | - | - | C₅₀ = 17.7 µg/mL | |

| Various Penicillium spp. (spore germination) | ≤ 40 µg/mL | Inhibition | - | |

| Various Aspergillus spp. (spore germination) | ≤ 40 µg/mL | Inhibition | - | |

| Various dermatophytes | 75 µg/mL | Complete Inhibition | - |

Note: this compound's activity against C. acutatum is noteworthy as this species is genetically insensitive to the benzimidazole class of fungicides, indicating a different mode of action for this compound.

Mechanism of Action: Inhibition of Protein Synthesis

While initially identified for its antifungal properties, detailed mechanistic studies, particularly in the context of its potent antimalarial activity, have revealed that this compound targets a crucial cellular process: protein synthesis. The primary target is the enzyme lysyl-tRNA synthetase (KRS) .

This enzyme is responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into protein. This compound acts as a competitive inhibitor, binding to the active site of KRS and preventing the binding of ATP, one of the substrates required for the aminoacylation reaction. This specific inhibition halts protein synthesis, ultimately leading to cell death. The high selectivity of this compound for the fungal or parasitic enzyme over the human counterpart makes it a promising lead compound for drug development.

Conclusion

The initial screening and identification of this compound's antifungal properties exemplify a successful natural product discovery campaign. Originating from the fungus Cladosporium cladosporioides, its activity was first detected through systematic screening and confirmed via bioassay-guided isolation. Detailed protocols for its purification and characterization have been established, and its potent, broad-spectrum antifungal activity is well-documented through quantitative assays like the broth microdilution method. The elucidation of its mechanism of action as a highly selective inhibitor of lysyl-tRNA synthetase provides a solid foundation for its development as a lead compound for novel antifungal and antiparasitic therapeutics.

Cladosporin: A Technical Guide to a Fungal Metabolite with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporin is a naturally occurring isocoumarin metabolite produced by various fungi, most notably Cladosporium cladosporioides. Initially identified for its antifungal properties, subsequent research has unveiled a potent and highly selective mechanism of action, positioning it as a promising lead compound for the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. This technical guide provides an in-depth overview of this compound, encompassing its discovery, chemical properties, biosynthesis, and multifaceted biological activities. A core focus is placed on its well-established role as a protein synthesis inhibitor through the specific targeting of lysyl-tRNA synthetase (KRS). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its mechanism of action and potential signaling pathway interactions to facilitate further research and development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Fungal secondary metabolites, in particular, exhibit vast structural diversity and a wide range of biological activities. This compound, first isolated from Cladosporium cladosporioides, is a prime example of such a metabolite with significant therapeutic promise.[1][2] This guide aims to consolidate the current technical knowledge on this compound to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is an isocoumarin derivative with the chemical formula C₁₆H₂₀O₅.[3] Its structure features a dihydroisocoumarin core linked to a substituted tetrahydropyran ring.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀O₅ | [3] |

| Molecular Weight | 292.33 g/mol | [3] |

| CAS Number | 35818-31-6 | [3] |

| Appearance | White solid | [5] |

| Solubility | Moderately soluble in chloroform, slightly soluble in acetate | [5] |

Biosynthesis

The biosynthesis of this compound proceeds through the polyketide pathway.[5] It is assembled by a highly reducing (HR) and a non-reducing (NR) iterative type I polyketide synthase (PKS) pair.[6] The biosynthesis involves the condensation of acetate and malonate units to form a poly-β-keto chain, which then undergoes cyclization and subsequent modifications to yield the final this compound molecule.[5] Interestingly, the gene cluster responsible for this compound biosynthesis in C. cladosporioides also contains a putative lysyl-tRNA synthetase gene, which is thought to confer a resistance mechanism to the producing organism.[6]

Mechanism of Action: Inhibition of Protein Synthesis

The primary and most well-elucidated mechanism of action of this compound is the potent and selective inhibition of protein synthesis.[7] This is achieved by directly targeting the cytosolic lysyl-tRNA synthetase (KRS), an essential enzyme responsible for attaching lysine to its cognate tRNA during translation.[5][7]

This compound acts as an ATP-competitive inhibitor, binding to the active site of KRS.[8][9] Structural studies have revealed that the isocoumarin moiety of this compound mimics the adenine portion of ATP, while the tetrahydropyran ring occupies the ribose-binding pocket.[8][9] This binding prevents the formation of the lysyl-adenylate intermediate, thereby halting the aminoacylation process and leading to a cessation of protein synthesis.[7]

A remarkable feature of this compound is its high selectivity for pathogen KRS over the human counterpart. For instance, it is over 100-fold more potent against Plasmodium falciparum KRS (PfKRS) than human KRS.[7][10] This selectivity is conferred by two amino acid differences in the active site of the enzyme between the parasite and human forms, making it an attractive target for antimicrobial drug development.[7][10]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antimalarial, antifungal, antibacterial, and anticancer effects.

Antimalarial Activity

This compound is a highly potent antimalarial agent, demonstrating nanomolar efficacy against both the blood and liver stages of Plasmodium falciparum.[11][12] Its potent activity is maintained against multidrug-resistant strains of the parasite.[12]

| Organism/Cell Line | Assay | IC₅₀/EC₅₀ | Reference |

| Plasmodium falciparum (Dd2, drug-resistant) | Blood-stage growth inhibition | 40 - 90 nM | [2][12] |

| Plasmodium falciparum (3D7, drug-sensitive) | Blood-stage growth inhibition | ~60 nM | [12] |

| Plasmodium yoelii | Liver-stage development | 40 - 90 nM | [12] |

| Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS1) | Biochemical inhibition | 61 nM | [8][13] |

| Human Lysyl-tRNA Synthetase (HsKRS) | Biochemical inhibition | >20 µM | [13] |

| HepG2-CD81 (human liver cells) | Cytotoxicity | >10 µM | [12] |

Antifungal Activity

This compound has demonstrated significant activity against a range of fungal pathogens, including dermatophytes and plant pathogens.[2][14]

| Organism | Assay | MIC / IC₅₀ / % Inhibition | Reference |

| Trichophyton interdigitale | MIC | 40 - 75 µg/mL | [2] |

| Trichophyton rubrum | MIC | 40 - 75 µg/mL | [2] |

| Microsporum canis | MIC | 40 - 75 µg/mL | [2] |

| Epidermophyton floccosum | MIC | 40 - 75 µg/mL | [2] |

| Penicillium and Aspergillus spp. (spore germination) | Inhibition | >50% at 20-40 µg/mL | [2] |

| Colletotrichum acutatum | Growth Inhibition (at 30 µM) | 92.7% | [14][15] |

| Colletotrichum fragariae | Growth Inhibition (at 30 µM) | 90.1% | [14][15] |

| Colletotrichum gloeosporioides | Growth Inhibition (at 30 µM) | 95.4% | [14][15] |

| Cryptococcus neoformans | IC₅₀ | 17.7 µg/mL | [1][14] |

Antibacterial Activity

This compound has shown activity against certain Gram-positive bacteria.[16]

| Organism | Assay | MIC | Reference |

| Bacillus brevis | MIC | Low concentrations | [16] |

| Clostridium pasteurianum | MIC | Low concentrations | [16] |

Anticancer Activity

While research on the anticancer properties of this compound is less extensive, related compounds like Cladosporol A have shown promising results. Cladosporol A, isolated from Cladosporium cladosporioides, exhibits cytotoxic effects against various cancer cell lines.[11][13] It has been shown to induce G1 phase cell cycle arrest and apoptosis.[11][13] An ethyl acetate extract of a Cladosporium sp. has also demonstrated significant cytotoxicity.[10]

| Cell Line | Compound/Extract | IC₅₀ | Reference |

| Human Breast Cancer (MCF-7) | Cladosporol A | 8.7 µM | [11] |

| Human Colon Carcinoma (HT-29) | Cladosporol A | Concentration-dependent inhibition | [13] |

| Human Colon Carcinoma (CACO2) | Cladosporium sp. UR3 ethyl acetate extract | 4.7 µg/mL | [10] |

| Human Breast Cancer (MCF7) | Cladosporium sp. UR3 ethyl acetate extract | 7.2 µg/mL | [10] |

| Human Hepatocellular Carcinoma (HEPG2) | Cladosporium sp. UR3 ethyl acetate extract | 9.3 µg/mL | [10] |

Potential Signaling Pathway Interactions

While the primary mechanism of this compound is the inhibition of protein synthesis, studies on the structurally similar compound Cladosporol A suggest potential interactions with other cellular signaling pathways, particularly in the context of cancer. These findings provide a framework for future investigations into the broader effects of this compound.

Cell Cycle Regulation

Cladosporol A has been shown to induce a G1-phase arrest in human colon cancer cells.[13] This is associated with an upregulation of the cyclin-dependent kinase inhibitor p21waf1/cip1, and a corresponding decrease in the levels of cyclin D1, cyclin E, CDK2, and CDK4.[13] The upregulation of p21 appears to be mediated through a Sp1-dependent, p53-independent mechanism.[13]

Apoptosis Induction

In human breast cancer cells, Cladosporol A has been demonstrated to trigger apoptosis through a ROS-mediated mitochondrial pathway.[11] This involves an increase in reactive oxygen species (ROS) generation, leading to a loss of mitochondrial membrane potential, cytochrome c release, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[11]

Microtubule Dynamics

Cladosporol A has also been observed to inhibit the assembly of microtubules in breast cancer cells.[11] Disruption of microtubule dynamics is a known mechanism of action for several successful anticancer drugs, as it interferes with cell division and can lead to apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological activities of this compound.

Isolation and Purification of this compound

-

Fungal Culture: Cladosporium cladosporioides is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Agar) under appropriate conditions of temperature and aeration to promote the production of secondary metabolites.

-

Extraction: The fungal mycelium and/or culture broth is extracted with an organic solvent such as ethyl acetate or chloroform.

-

Fractionation and Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Lysyl-tRNA Synthetase (KRS) Inhibition Assay

-

Recombinant Enzyme Expression and Purification: The gene encoding the target KRS (e.g., from P. falciparum or human) is cloned and expressed in a suitable host system (e.g., E. coli). The recombinant protein is then purified.

-

Assay Principle: The assay measures the aminoacylation activity of KRS, which occurs in two steps: the formation of a lysyl-AMP intermediate from lysine and ATP, and the subsequent transfer of the lysyl moiety to tRNA-Lys. The inhibition of this process by this compound is quantified.

-

Transcreener® AMP²/GMP² Assay:

-

Set up a reaction mixture containing the purified KRS enzyme, lysine, ATP, and tRNA-Lys in a suitable buffer.

-

Add varying concentrations of this compound to the reaction wells.

-

Incubate the reaction to allow for the production of AMP.

-

Add the Transcreener® AMP² Detection Mixture, which contains an AMP² antibody conjugated to a fluorophore.

-

The amount of AMP produced displaces a tracer from the antibody, leading to a change in fluorescence polarization.

-

Measure the fluorescence polarization and calculate the IC₅₀ value for this compound.[13]

-

In Vitro Antimalarial Activity Assay (Blood Stage)

-

Parasite Culture: Aseptically maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[16]

-

Drug Dilution: Prepare serial dilutions of this compound in culture medium.

-

Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) to the wells containing the drug dilutions. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubation: Incubate the plates for 48-72 hours under the same culture conditions.

-

Growth Measurement:

-

SYBR Green I Assay: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure fluorescence to quantify parasite growth.

-

Microscopy: Prepare thin blood smears, stain with Giemsa, and determine the parasitemia by microscopic counting.

-

pLDH Assay: Measure the activity of parasite-specific lactate dehydrogenase (pLDH).

-

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[17][18]

-

Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.[17]

-

Inoculation: Add the microbial inoculum to each well.[17]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).[17][18]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[17]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7, HT-29) in a suitable medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a fungal metabolite with a well-defined mechanism of action as a potent and selective inhibitor of lysyl-tRNA synthetase. Its nanomolar activity against Plasmodium falciparum, including drug-resistant strains, makes it a highly attractive lead compound for the development of new antimalarial drugs. Furthermore, its broad-spectrum antifungal and potential anticancer activities warrant further investigation. The high selectivity of this compound for pathogen KRS provides a strong rationale for its development as an antimicrobial agent with a potentially favorable safety profile.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of this compound analogues.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models are needed to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of this compound and its derivatives.

-

Elucidation of Broader Signaling Effects: Further investigation into the effects of this compound on cell cycle regulation, apoptosis, and other signaling pathways in mammalian cells will be crucial to fully understand its therapeutic potential and potential off-target effects, particularly in the context of cancer.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing antimicrobial or anticancer drugs could lead to more effective treatment strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of staurosporine-induced activation of the proapoptotic multidomain Bcl-2 proteins Bax and Bak by three invasive chlamydial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Upregulation of Bcl2 inhibits apoptosis-driven BAX insertion but favors BAX relocalization in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical and Biological Study of this compound, an Antimicrobial Inhibitor: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of p53 and p21(WAF1) expression on sensitivity of cancer cells to cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyrtios sp.-associated Cladosporium sp. UR3 as a potential source of antiproliferative metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cladosporol A triggers apoptosis sensitivity by ROS-mediated autophagic flux in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of p21 and p53 in rat gingival and human oral epithelial cells after cyclosporine A treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]

- 15. p21 governs p53's repressive side - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic products of microorganisms. 170. On the antibiotic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Cladosporin: A Fungal Secondary Metabolite with Potent Antimalarial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Cladosporium Species and Secondary Metabolites

The genus Cladosporium encompasses a ubiquitous group of fungi found in diverse terrestrial and marine environments.[1][2] These fungi are known to produce a wide array of secondary metabolites with unique structural features and significant biological activities.[3][4] These natural products belong to various chemical classes, including polyketides, alkaloids, steroids, and terpenoids, and exhibit cytotoxic, antibacterial, antiviral, antifungal, and enzyme-inhibitory properties.[4][5] The metabolic diversity of Cladosporium species makes them a valuable resource for the discovery of novel lead compounds for drug development.[4]

Introduction to Cladosporin

This compound is a prominent secondary metabolite first isolated from Cladosporium cladosporioides.[6][7] It is an isocoumarin-derived polyketide that has garnered significant attention for its potent and selective biological activities.[6][8] While initially investigated for its antifungal properties, recent research has highlighted its exceptional antimalarial activity, positioning it as a promising lead compound for the development of new therapeutics against malaria.[9][10][11]

Scope and Objectives of the Whitepaper

This technical guide provides a comprehensive overview of the current knowledge on this compound's role as a secondary metabolite in Cladosporium species. It is intended for researchers, scientists, and drug development professionals. The document details its biosynthesis, multifaceted biological activities with a focus on its antimalarial properties, and its specific mechanism of action. Furthermore, this guide presents key experimental protocols, quantitative bioactivity data, and structure-activity relationship studies to facilitate further research and development of this compound and its analogs.

Biosynthesis of this compound

The this compound Gene Cluster

The biosynthesis of this compound in Cladosporium cladosporioides is orchestrated by a specific gene cluster.[10] This cluster contains the essential genes encoding the enzymes responsible for the assembly of the this compound molecule. Key genes within this cluster include those for a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS).[10] Additionally, a putative lysyl-tRNA synthetase gene has been identified within the cluster, which is believed to confer resistance to this compound in the producing organism.[10] The identification of this gene cluster has been crucial for understanding and manipulating this compound production.

The Polyketide Synthase (PKS) Pathway

This compound is synthesized via a type I polyketide synthase pathway involving the coordinated action of two PKS enzymes, Cla2 (HR-PKS) and Cla3 (NR-PKS).[10] The biosynthesis is proposed to follow a 5+3 assembly mechanism.[10] The HR-PKS, Cla2, is responsible for the synthesis of a pentaketide intermediate, which is then transferred to the NR-PKS, Cla3. Cla3 catalyzes the subsequent chain extension with three malonyl-CoA units to form the final octaketide backbone of this compound.[10]

Visualizing the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound via HR-PKS and NR-PKS.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for various therapeutic and agricultural applications.

Antimalarial Activity

The most notable biological activity of this compound is its potent and selective inhibition of the malaria parasite, Plasmodium falciparum.[9][10] It demonstrates nanomolar inhibitory activity against both the blood and liver stages of the parasite, which is a crucial attribute for a next-generation antimalarial drug.[12][13] Its high selectivity for the parasite's enzyme over the human counterpart results in a large therapeutic window.[13]

Antifungal Activity

This compound was initially discovered due to its antifungal properties.[7] It shows inhibitory activity against a range of fungal species, including plant pathogens and human dermatophytes.[8] For instance, it has an IC50 value of 17.7 µg/mL against Cryptococcus neoformans.[8][14]

Antibacterial Activity

This compound also possesses antibacterial activity against certain bacterial species.[8]

Other Biological Activities

Beyond its antimicrobial and antimalarial effects, this compound has been reported to have insecticidal, anti-inflammatory, and selective herbicidal activities.[8] It has been shown to selectively inhibit the growth of monocot plants while having no effect on dicots, suggesting its potential use in agriculture.[8][14]

Quantitative Bioactivity Data

| Target Organism/Enzyme | Activity Metric | Value | Reference |

| Plasmodium falciparum (blood stage) | IC50 | ~40-90 nM | [13] |

| Plasmodium falciparum (liver stage) | IC50 | ~40-90 nM | [13] |

| Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS) | IC50 | 61 nM | [13][15] |

| Human Lysyl-tRNA Synthetase (HsKRS) | IC50 | >20 µM | [13] |

| Cryptococcus neoformans | IC50 | 17.7 µg/mL | [8][14] |

| Colletotrichum acutatum | % Inhibition (at 30 µM) | 92.7% | [16] |

| Colletotrichum fragariae | % Inhibition (at 30 µM) | 90.1% | [16] |

| Colletotrichum gloeosporioides | % Inhibition (at 30 µM) | 95.4% | [16] |

| Phomopsis viticola | % Inhibition (at 30 µM) | 79.9% | [16] |

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

The Role of Lysyl-tRNA Synthetase in Protein Synthesis

Lysyl-tRNA synthetase (LysRS) is an essential enzyme in all living organisms. It belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for charging transfer RNAs (tRNAs) with their cognate amino acids. Specifically, LysRS catalyzes the attachment of lysine to its corresponding tRNA, a critical step in protein biosynthesis.

Specific Inhibition of Plasmodium falciparum LysRS (PfKRS)

This compound's antimalarial activity stems from its highly specific inhibition of the cytosolic lysyl-tRNA synthetase of Plasmodium falciparum (PfKRS).[9][12][13] This inhibition effectively halts protein synthesis in the parasite, leading to its death.[12] A key advantage of this compound is its remarkable selectivity; it is over 100-fold more potent against the parasite's LysRS than the human enzyme.[13][15] This selectivity is attributed to specific amino acid differences in the active sites of the parasite and human enzymes.[12]

Structural Basis of Inhibition

The crystal structure of this compound in a complex with PfKRS has been elucidated, providing a detailed understanding of its inhibitory mechanism at the molecular level.[17][18] The structure reveals that this compound binds to the ATP-binding site of the enzyme.[6][17] The isocoumarin core of this compound mimics the adenine moiety of ATP, while the tetrahydropyran ring occupies the ribose-binding pocket.[17] This structural mimicry allows this compound to act as a competitive inhibitor of ATP, thereby blocking the aminoacylation reaction.

Signaling Pathway of Inhibition

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assignment of a dubious gene cluster to melanin biosynthesis in the tomato fungal pathogen Cladosporium fulvum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. Design and Synthesis of Metabolically Stable tRNA Synthetase Inhibitors Derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a new antifungal metabolite from Cladosporium cladosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and Biological Study of this compound, an Antimicrobial Inhibitor: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Structural Analysis of this compound-Based Inhibitors of Malaria Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and reconstitution of the polyketide synthases responsible for biosynthesis of the anti-malarial agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, A Highly Potent Antimalaria Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Structural basis of malaria parasite lysyl-tRNA synthetase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Preliminary Studies on the Insecticidal Activity of Cladosporin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research conducted on the insecticidal properties of Cladosporin, a secondary metabolite produced by various fungi, most notably from the genus Cladosporium. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes potential mechanisms and workflows to support further research and development in this area.

Introduction to this compound

This compound is a naturally occurring isocoumarin that has been the subject of various biological studies. While extensively researched for its potent antimalarial activity through the inhibition of lysyl-tRNA synthetase in Plasmodium falciparum, preliminary studies have also highlighted its potential as an insecticidal agent. This guide focuses on the existing research into the insecticidal effects of both purified this compound and extracts from its producing fungi, primarily Cladosporium cladosporioides.

Quantitative Insecticidal Activity

The insecticidal efficacy of this compound and related fungal extracts has been evaluated against several insect species. The following tables summarize the key quantitative findings from the available literature.

Purified this compound

The most specific data on the insecticidal activity of purified this compound comes from a study by Grove and Pople (1981). This research established the lethal dose (LD50) of this compound when applied topically to two common fly species.

| Insect Species | Compound | Application Method | LD50 (µg/g of insect weight) | Reference |

| Housefly (Musca domestica) | This compound | Topical | 200 | Grove and Pople, 1981 |

| Blowfly (Calliphora erythrocephala) | This compound | Topical | 500 | Grove and Pople, 1981 |

Cladosporium cladosporioides Extracts and Suspensions

Research has also been conducted on the insecticidal effects of crude extracts and conidial suspensions of Cladosporium cladosporioides. These studies provide valuable insights into the broader bio-active potential of the fungus.

| Insect Species | Test Substance | LC50 | LC90 | Reference |

| Cotton Aphid (Aphis gossypii) - Nymphs | Methylene Chloride Extract | 212.23 ppm | 1407.57 ppm | Shaker et al., 2019 |

| Cotton Aphid (Aphis gossypii) - Adults | Methylene Chloride Extract | 276.75 ppm | 1902.15 ppm | Shaker et al., 2019 |

| Insect Species | Test Substance | Concentration | Mortality (%) | Reference |

| Whitefly (Bemisia tabaci) | C. cladosporioides BOU1 conidial suspension | 1 x 10⁸ conidia/mL | 71% | Bouamama et al., 2019 |

| Whitefly (Bemisia tabaci) | C. cladosporioides BOU1 conidial suspension | 1 x 10⁷ conidia/mL | 58% | Bouamama et al., 2019 |

| Whitefly (Bemisia tabaci) | C. cladosporioides BOU1 conidial suspension | 1 x 10⁶ conidia/mL | 42% | Bouamama et al., 2019 |

| Whitefly (Bemisia tabaci) | C. cladosporioides BOU1 conidial suspension | 1 x 10⁵ conidia/mL | 33% | Bouamama et al., 2019 |

Experimental Protocols

This section details the methodologies employed in the key studies to assess the insecticidal activity of this compound and Cladosporium extracts.

Topical Application Bioassay for Purified this compound (Grove and Pople, 1981)

-

Insect Rearing : Musca domestica and Calliphora erythrocephala are reared under controlled laboratory conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark cycle). Larvae are raised on a standard nutrient-rich medium, and adults are provided with sugar and water.

-

Preparation of Test Solutions : Purified this compound is dissolved in a suitable organic solvent, such as acetone, to prepare a series of graded concentrations.

-

Application : A precise volume (typically 1 µL) of each test solution is applied to the dorsal thorax of adult flies using a calibrated microapplicator. Control insects are treated with the solvent alone.

-

Observation : Treated insects are housed in cages with access to food and water. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-application.

-

Data Analysis : The LD50 values are calculated using probit analysis, which correlates the dosage with the observed mortality.

Methylene Chloride Extraction and Aphid Bioassay (Shaker et al., 2019)

-

Fungal Culture and Extraction :

-

Cladosporium cladosporioides is cultured in a liquid medium.

-

The culture filtrate is partitioned with methylene chloride in a separating funnel.

-

The organic phase is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude extract.

-

-

Insect Rearing :

-

Aphis gossypii are reared on a suitable host plant (e.g., cotton seedlings) in a controlled environment.

-

-

Bioassay :

-

The crude extract is dissolved in a solvent and diluted to various concentrations.

-

Host plant leaves are dipped in the test solutions for a set duration.

-

After air-drying, the treated leaves are placed in Petri dishes with a moistened filter paper.

-

Adult and nymph aphids are introduced onto the treated leaves.

-

Mortality is assessed daily for up to five days.

-

-

Data Analysis :

-

LC50 and LC90 values are determined through statistical analysis of the concentration-mortality data.

-

Conidial Suspension Bioassay for Whiteflies (Bouamama et al., 2019)

-

Fungal Culture and Spore Suspension :

-

C. cladosporioides is grown on a solid medium like Potato Dextrose Agar (PDA) to encourage sporulation.

-

Conidia are harvested by scraping the surface of the culture and suspending them in sterile distilled water containing a wetting agent (e.g., 0.02% Tween 80).

-

The concentration of conidia in the suspension is determined using a hemocytometer and adjusted to the desired concentrations.

-

-

Insect Rearing :

-

Bemisia tabaci are reared on a suitable host plant (e.g., eggplant) in a controlled insectary.

-

-

Bioassay :

-

Host plant leaves are dipped into the various conidial suspensions.

-

Treated leaves are allowed to dry and then adult whiteflies are introduced.

-

The insects are maintained under controlled laboratory conditions.

-

Mortality is recorded at specified intervals. Insects are considered dead if they have lost their normal color and turgidity.

-

-

Data Analysis :

-

Mortality percentages are calculated for each concentration, and a dose-response relationship is established.

-

Potential Mechanism of Action

The precise molecular mechanism of this compound's insecticidal activity has not been definitively elucidated in published research. However, studies on other secondary metabolites from Cladosporium species provide a plausible hypothesis.

Research on an endophytic Cladosporium species revealed the production of a phenolic compound that acts as an alpha-glucosidase inhibitor and exhibits insecticidal activity against Spodoptera litura. Alpha-glucosidases are crucial digestive enzymes in many insects, responsible for breaking down complex sugars into glucose for energy. Inhibition of these enzymes can lead to nutrient deprivation, starvation, and ultimately, death.

While it is not yet confirmed that this compound is the specific alpha-glucosidase inhibitor identified, its classification as a secondary metabolite from Cladosporium makes this a strong area for future investigation.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of a Cladosporium-derived alpha-glucosidase inhibitor on an insect's digestive system.

Caption: Hypothesized inhibition of insect alpha-glucosidase by this compound.

General Experimental Workflow

The following diagram outlines a generalized workflow for the discovery, isolation, and evaluation of insecticidal compounds from fungal sources like Cladosporium.

Caption: General workflow for fungal insecticide discovery.

Conclusion and Future Directions

The preliminary studies on this compound and extracts of Cladosporium cladosporioides demonstrate a clear potential for insecticidal applications. The quantitative data, though limited, indicates activity against several key insect pests. The proposed mechanism of alpha-glucosidase inhibition presents a compelling avenue for further investigation into its specific mode of action.

Future research should focus on:

-

Conducting comprehensive dose-response studies with purified this compound against a wider range of insect pests to establish a broader spectrum of activity.

-

Elucidating the precise molecular target of this compound in insects to confirm or refute the alpha-glucosidase inhibition hypothesis.

-

Investigating the potential for synergistic effects when this compound is combined with other insecticides.

-

Exploring formulation strategies to enhance the stability and efficacy of this compound for practical pest management applications.

This technical guide serves as a foundational resource for researchers aiming to build upon these initial findings and develop this compound into a viable bio-insecticide.

Unveiling the Herbicidal Promise of Cladosporin Against Monocotyledonous Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporin, a naturally occurring isocoumarin produced by various fungi of the genus Cladosporium, has demonstrated significant potential as a selective herbicide targeting monocotyledonous plants. This technical guide provides a comprehensive overview of the current understanding of this compound's herbicidal activity, its mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel, bio-based herbicides.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into naturally derived herbicides. This compound, a secondary metabolite from Cladosporium cladosporioides, has emerged as a promising candidate due to its selective phytotoxicity.[1] This compound exhibits inhibitory effects on the growth of certain monocotyledonous plants while showing minimal to no impact on dicotyledonous species, suggesting a targeted mode of action with potential applications in selective weed management. This guide synthesizes the available data on this compound's herbicidal properties and provides a framework for future research and development.

Quantitative Herbicidal Data

The available quantitative data on the herbicidal activity of this compound against monocotyledonous plants is currently limited. The primary evidence for its selective action comes from a study demonstrating its inhibitory effect on Agrostis sp., a monocot, without affecting the dicot lettuce (Lactuca sativa).[1] Further research is required to establish a broader spectrum of activity against various monocotyledonous weeds and to determine key efficacy parameters such as IC50 (half-maximal inhibitory concentration) and GR50 (dose required for 50% growth reduction) values.

| Target Plant Species | Plant Type | Observed Effect | Quantitative Data | Reference |

| Agrostis sp. | Monocot | Growth inhibition | Data not specified | [1] |

| Lettuce (Lactuca sativa) | Dicot | No activity | Not applicable | [1] |

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

The primary molecular target of this compound is believed to be lysyl-tRNA synthetase (LysRS), a crucial enzyme in protein biosynthesis.[2][3] This enzyme is responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins. By inhibiting LysRS, this compound effectively halts protein synthesis, leading to cellular dysfunction and ultimately, cell death.

The selective toxicity of this compound towards monocots may be attributed to structural differences in the LysRS enzyme between monocotyledonous and dicotyledonous plants, although this hypothesis requires further experimental validation. Studies on the interaction of this compound with LysRS in other organisms, such as the malaria parasite Plasmodium falciparum, have provided detailed insights into its binding mechanism and inhibitory action.[1][2][3][4]

Figure 1: Hypothesized mechanism of action for this compound's herbicidal activity.

Experimental Protocols

The following sections provide generalized protocols for assessing the herbicidal potential of this compound. These protocols are based on standard methods for evaluating natural product herbicides and may require optimization depending on the specific plant species and experimental conditions.

In Vitro Seed Germination and Seedling Growth Assay

This assay provides a rapid assessment of this compound's phytotoxicity on seed germination and early seedling development.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

Seeds of target monocotyledonous plants (e.g., Echinochloa crus-galli, Lolium rigidum, Setaria viridis)

-

Sterile petri dishes (9 cm diameter)

-

Sterile filter paper

-

Sterile distilled water

-

Growth chamber with controlled temperature and light conditions

Procedure:

-

Prepare a series of this compound dilutions from the stock solution in sterile distilled water. A final solvent concentration of ≤0.5% is recommended to avoid solvent-induced phytotoxicity. Include a solvent-only control.

-

Place two layers of sterile filter paper in each petri dish.

-

Pipette 5 mL of each this compound dilution or control solution onto the filter paper in the respective petri dishes.

-

Place 20-30 surface-sterilized seeds of the target plant species evenly on the moistened filter paper.

-

Seal the petri dishes with parafilm to maintain humidity.

-

Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

After 7-10 days, record the following parameters:

-

Germination percentage

-

Radicle length

-

Plumule (shoot) length

-

Fresh and dry weight of seedlings

-

-

Calculate the percentage of inhibition for each parameter relative to the control.

Figure 2: Workflow for the in vitro herbicidal assay.

Whole-Plant Pot Assay

This assay evaluates the post-emergence herbicidal activity of this compound on established seedlings.

Materials:

-

This compound solutions of varying concentrations

-

Seedlings of target monocotyledonous plants (at the 2-3 leaf stage) grown in pots

-

Spray bottle or a laboratory sprayer

-

Greenhouse or controlled environment growth chamber

Procedure:

-

Grow seedlings of the target monocot species in pots containing a suitable soil mix until they reach the 2-3 leaf stage.

-

Prepare different concentrations of this compound in water, including a surfactant if necessary to ensure even coverage. Include a water/surfactant control.

-

Spray the seedlings uniformly with the this compound solutions or the control solution until the foliage is thoroughly wet.

-

Place the treated plants in a greenhouse or growth chamber with controlled conditions.

-

Observe the plants daily for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

-

After 14-21 days, assess the herbicidal effect by:

-

Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is complete death)

-